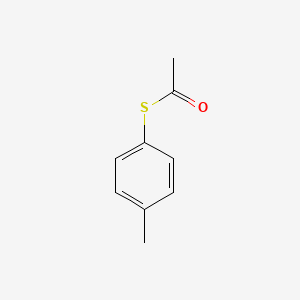

S-(4-Methylphenyl) ethanethioate

説明

The exact mass of the compound S-(4-Methylphenyl) ethanethioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-(4-Methylphenyl) ethanethioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(4-Methylphenyl) ethanethioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

S-(4-methylphenyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUNQSLEIFIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146403 | |

| Record name | S-(4-Methylphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10436-83-6 | |

| Record name | Ethanethioic acid, S-(4-methylphenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10436-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(4-Methylphenyl) ethanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010436836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(4-Methylphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(4-methylphenyl) ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

thermodynamic stability of S-aryl thioesters

An In-depth Technical Guide to the Thermodynamic Stability of S-Aryl Thioesters

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-aryl thioesters are a pivotal class of organosulfur compounds, distinguished by a unique thermodynamic profile that positions them as versatile intermediates in both biological systems and synthetic chemistry. Their stability—intermediate between highly reactive acyl halides and more stable esters and amides—makes them ideal candidates for controlled acyl transfer reactions. This guide provides a comprehensive exploration of the core principles governing the . We will dissect the electronic and structural factors that differentiate them from their oxygen-containing counterparts, present methods for their stability assessment, and discuss the profound implications of their tunable reactivity in the field of drug development and medicinal chemistry.

The Fundamental Basis of Thioester Reactivity: An Electronic Perspective

The thermodynamic character of S-aryl thioesters is fundamentally rooted in their electronic structure, which contrasts sharply with that of oxygen esters. While both are carboxylic acid derivatives, the substitution of a sulfur atom for the ester oxygen introduces critical differences in resonance stabilization, bond characteristics, and leaving group potential.

Diminished Resonance Stabilization

The cornerstone of an oxygen ester's stability is the effective resonance delocalization of the lone pair of electrons from the ester oxygen into the carbonyl pi-system. This overlap, occurring between the 2p orbital of the oxygen and the 2p orbital of the carbonyl carbon, imparts significant double-bond character to the C-O bond, thereby stabilizing the molecule.

In thioesters, this stabilizing effect is markedly reduced.[1][2] The lone pair electrons on the sulfur atom reside in a 3p orbital, which is larger and more diffuse than the 2p orbital of the carbonyl carbon.[3] The mismatch in size and energy between the carbon 2p and sulfur 3p orbitals leads to poorer orbital overlap.[2][4] Consequently, the resonance structure contributing double-bond character to the C–S bond is less significant than the corresponding C=O+ structure in an oxygen ester.[2][5] This inefficient resonance leaves the carbonyl carbon of a thioester more electrophilic and ketone-like, rendering it more susceptible to nucleophilic attack.[1][5][6]

The "High-Energy" Thioester Bond

The term "high-energy bond" in biochemistry refers not to bond strength (dissociation energy) but to the large, negative free energy change upon hydrolysis.[6][7] The hydrolysis of a thioester is significantly more exergonic than that of an oxygen ester.[8] This thermodynamic favorability is a direct consequence of the aforementioned poor resonance stabilization of the thioester reactant compared to the greater resonance stabilization of the resulting carboxylate product. Computational studies have confirmed that the overall pathway of converting aldehydes to thioesters and subsequently to carboxylic acids is thermodynamically favorable.[8]

Thiophenolate: A Superior Leaving Group

A critical factor in the kinetic reactivity of S-aryl thioesters is the stability of the thiophenolate anion (ArS⁻) as a leaving group. Thiols are generally more acidic than their corresponding alcohols. For instance, the pKa of thiophenol is around 6.5, whereas that of phenol is approximately 10. This means the thiophenolate anion is a weaker base and therefore a much better leaving group than a phenoxide anion.[1] The ability of the larger, more polarizable sulfur atom to stabilize the negative charge facilitates the breakdown of the tetrahedral intermediate formed during nucleophilic acyl substitution, accelerating the reaction rate.[1]

A Comparative Framework for Acyl Group Stability

To fully appreciate the unique thermodynamic position of S-aryl thioesters, it is essential to place them within the broader context of carboxylic acid derivatives. Their stability and reactivity are intermediate, providing a crucial balance for chemical transformations.

| Functional Group | General Structure | Relative Stability | Key Features |

| Amide | R-CO-NR'₂ | Very High | Excellent resonance stabilization; poor leaving group (R₂N⁻). Kinetically very stable.[9][10] |

| Oxygen Ester | R-CO-OR' | High | Good resonance stabilization; moderate leaving group (RO⁻).[10] |

| S-Aryl Thioester | R-CO-SAr | Moderate | Poor resonance stabilization; excellent leaving group (ArS⁻). More reactive than esters.[1][11][12] |

| Acid Anhydride | R-CO-O-CO-R' | Low | Good leaving group (carboxylate); two electrophilic centers. Readily hydrolyzes.[12] |

| Acyl Chloride | R-CO-Cl | Very Low | Highly electrophilic; excellent leaving group (Cl⁻). Most reactive of the series.[10] |

Table 1: Comparative Stability and Reactivity of Carboxylic Acid Derivatives.

This hierarchy underscores the utility of thioesters. They are stable enough to be isolated and handled, and can persist in aqueous environments under physiological conditions, yet are sufficiently reactive to act as effective acyl-transfer agents, a role for which amides and esters are often too inert.[12][13]

Modulating Stability: The Role of Structure and Environment

The thermodynamic stability of an S-aryl thioester is not static; it can be precisely tuned by modifying its chemical structure and the surrounding environment. This tunability is a key reason for their utility in drug design.

Electronic Effects of Aryl and Acyl Substituents

-

Aryl Group (Leaving Group): Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aryl ring of the thiol component increase the acidity of the parent thiol. This makes the corresponding thiophenolate a better leaving group, thereby decreasing the stability and increasing the reactivity of the S-aryl thioester. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect.

-

Acyl Group: Electron-withdrawing groups on the acyl portion increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing the overall stability of the thioester.

The Influence of pH on Hydrolysis

The rate of hydrolysis, a primary pathway for thioester degradation, is highly dependent on pH. The overall observed rate constant (k_obs) can be described as a sum of contributions from pH-independent (k_w), acid-catalyzed (k_a), and base-catalyzed (k_b) pathways.[14][15][16]

-

Base-Mediated Hydrolysis (k_b): At neutral to high pH, the dominant mechanism is the bimolecular attack of a hydroxide ion on the carbonyl carbon (a BAc2-type mechanism).[17][18] The rate in this regime is directly proportional to the hydroxide ion concentration.[13]

-

Acid-Mediated Hydrolysis (k_a): At low pH, the reaction can be catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[14][15]

-

pH-Independent Hydrolysis (k_w): This pathway corresponds to the direct attack of water and is typically slow, but contributes to the overall rate across the pH spectrum.[14][15][16]

For many S-aryl thioesters, the half-life under neutral aqueous conditions can be on the order of many days, highlighting their kinetic stability in the absence of enzymatic or aggressive chemical catalysis.[14][15]

Experimental and Computational Assessment of Stability

Quantifying the stability of S-aryl thioesters is crucial for their application. This is typically achieved by studying their kinetics of hydrolysis or through computational modeling.

Protocol: Measuring Hydrolysis Kinetics via UV-Vis Spectrophotometry

This protocol provides a reliable method for determining the rate of hydrolysis of an S-aryl thioester by monitoring the release of the chromophoric thiophenolate.

Objective: To determine the pseudo-first-order rate constant (k_obs) and half-life (t₁/₂) of an S-aryl thioester at a given pH.

Materials:

-

S-aryl thioester of interest

-

Buffered aqueous solution at the desired pH (e.g., 0.1 M sodium phosphate, pH 7.4)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

-

Stock solution of the thioester in a water-miscible organic solvent (e.g., DMSO, Acetonitrile)

Methodology:

-

Preparation: Equilibrate the spectrophotometer and the buffer solution to the desired temperature (e.g., 25°C or 37°C).

-

Wavelength Determination: Scan the UV-Vis spectrum of the expected thiophenolate product in the buffer to determine its wavelength of maximum absorbance (λ_max).

-

Initiation of Reaction: Add a small aliquot of the concentrated thioester stock solution to a cuvette containing the pre-warmed buffer. The final concentration of the organic solvent should be minimal (<1%) to avoid altering the properties of the aqueous medium. Mix quickly by inversion.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin monitoring the increase in absorbance at the predetermined λ_max over time. Collect data points at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

-

Data Analysis:

-

The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_f - (A_f - A₀) * e^(-k_obs * t) where A(t) is absorbance at time t, A₀ is initial absorbance, and A_f is the final absorbance.

-

The half-life is then calculated using the equation: t₁/₂ = ln(2) / k_obs

-

-

Validation: Repeat the experiment at multiple initial thioester concentrations to confirm that the reaction follows first-order kinetics (the rate should be independent of the initial concentration).

Computational Chemistry Approaches

Modern computational methods, particularly Density Functional Theory (DFT), provide powerful tools for predicting thermodynamic stability.[8][19] These approaches can be used to:

-

Calculate the free energy of hydrolysis (ΔG_hyd).

-

Determine bond dissociation energies (BDEs) for the C-S bond.[20]

-

Model the transition states of hydrolysis reactions to understand kinetic barriers.

These in silico methods are invaluable for screening libraries of potential thioester-based compounds and for gaining mechanistic insights that can be difficult to obtain experimentally.

Applications in Drug Development and Medicinal Chemistry

The well-defined and tunable thermodynamic properties of S-aryl thioesters make them highly valuable in the pharmaceutical sciences.

-

Acyl-Transfer Agents in Biosynthesis: Nature extensively uses thioesters, most notably Acetyl-CoA, as central hubs in metabolism for the synthesis of fatty acids, steroids, and peptides.[21] Their reactivity is sufficient for enzyme-catalyzed acyl transfer but stable enough to prevent random hydrolysis.[12][21]

-

Prodrug Design: The thioester linkage can be used to mask a carboxylic acid group on a drug molecule. The stability of the thioester can be tuned by selecting appropriate aryl substituents to control the rate of drug release in vivo through hydrolysis.

-

Bioconjugation and Native Chemical Ligation (NCL): Thioesters are critical reagents in NCL, a cornerstone technique for the chemical synthesis of large peptides and proteins.[13][21] An N-terminal cysteine on one peptide fragment attacks the C-terminal aryl thioester of another, leading to a selective, chemoselective ligation reaction that forms a native peptide bond.[13]

-

Metabolic Intermediates of Drugs: Carboxylic acid-containing drugs can be metabolized in the body to form S-acyl-CoA thioesters.[22] These reactive intermediates can sometimes lead to toxicity by acylating proteins, making the study of their stability and reactivity a key part of drug safety assessment.[22]

Conclusion

The is a finely balanced property governed by a confluence of electronic, structural, and environmental factors. Their reduced resonance stabilization compared to oxygen esters renders their carbonyl carbon highly electrophilic, while the excellent leaving group ability of thiophenolates makes them kinetically reactive. This "tunable instability" is not a liability but a critical feature that enables their function as precise acyl-transfer agents in both nature and the laboratory. For researchers in drug development, a thorough understanding of these principles is essential for harnessing the power of S-aryl thioesters in prodrug design, bioconjugation, and understanding metabolic pathways.

References

- An Unprecedented Concerted Pathway in the Alkaline Hydrolysis of S-Aryl Thioesters. American Chemical Society.

- A Comparative Guide to the Reactivity of Thioesters and Oxygen Esters. Benchchem.

- The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in w

- Sugars to Acids via Thioesters: A Comput

- An Unprecedented Concerted Pathway in the Alkaline Hydrolysis of S-Aryl Thioesters | Request PDF.

- Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides. Organic Chemistry Frontiers (RSC Publishing).

- Advantages of thioesters over esters in fatty acid c

- The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in W

- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Lig

- Why is the thioester bond weaker than a regular ester bond? Chemistry Stack Exchange.

- Resonance stability: ester vs. thioester. Chemistry Stack Exchange.

- Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles.

- Stability of thioester intermediates in ubiquitin-like modific

- thioester resonance. r/OrganicChemistry - Reddit.

- A Comparative Guide to Amide vs.

- Acyltransferase families that act on thioesters: Sequences, structures, and mechanisms. Proteins.

- Relative stability of amides, esters, anhydrides, and acyl chlorides (video). Khan Academy.

- Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degrad

- Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides. Organic Chemistry Frontiers (RSC Publishing).

- Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing.

- Palladium-Catalyzed Thiocarbonylation of Aryl Iodides with S-Aryl Thioformates via Thioester Transfer. Organic Chemistry Portal.

- Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PMC.

- Thioesters. YouTube.

- The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in W

- Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids.

- Thioester. Wikipedia.

- The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a fl

- Thioester Bond. Area → Sustainability.

- Computational Thermo-chemical Study of Enthalpies of formation of β-Alkylthiophenes Using Ab Initio and DFT Calcul

- Thioester: Bonding, Synthesis, and Reactions. Chemistry Learner.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]

- 7. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 8. Sugars to Acids via Thioesters: A Computational Study [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Khan Academy [khanacademy.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarhub.vn [scholarhub.vn]

- 16. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Computational Thermo-chemical Study of Enthalpies of formation of β-Alkylthiophenes Using Ab Initio and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iris.inrim.it [iris.inrim.it]

- 21. Thioester - Wikipedia [en.wikipedia.org]

- 22. Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Activation of S-(4-Methylphenyl) Ethanethioate

Executive Summary & Substrate Profile

This guide details the catalytic activation of S-(4-Methylphenyl) ethanethioate (also known as S-p-tolyl thioacetate). Unlike acid chlorides, which are moisture-sensitive and harsh, this thioester serves as a robust, bench-stable acyl donor. Its unique reactivity lies in the "soft" nature of the p-thiocresol leaving group, which allows for chemoselective activation by transition metals (Pd, Cu, Ni) without requiring highly basic conditions.

Substrate Specifications:

-

IUPAC Name: S-(4-Methylphenyl) ethanethioate

-

Common Name: S-p-Tolyl thioacetate

-

Role: Activated Acyl Donor / Electrophile

-

Key Advantage: High stability toward water/oxygen; high reactivity toward soft metal catalysts.

Pathway Selection Guide

The activation of S-(4-Methylphenyl) ethanethioate bifurcates based on the catalytic system employed. Use the following decision matrix to select the appropriate protocol.

Figure 1: Decision matrix for catalytic activation based on desired product outcome.

Protocol A: Fukuyama Coupling (Ketone Synthesis)

Mechanism: Palladium-mediated oxidative addition followed by transmetallation with an organozinc reagent. Why this works: The S-p-tolyl moiety facilitates rapid oxidative addition to Pd(0) compared to esters, while the organozinc reagent is less reactive than Grignards, allowing for high functional group tolerance (e.g., esters, nitriles, ketones on the coupling partner).

Materials

-

Substrate: S-(4-Methylphenyl) ethanethioate (1.0 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or Pd(OAc)₂ + PPh₃

-

Nucleophile: Alkylzinc iodide (R-ZnI) or Dialkylzinc (R₂Zn) (1.2–1.5 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Protocol

-

Catalyst Preparation: In a flame-dried Schlenk flask under Argon, charge S-(4-Methylphenyl) ethanethioate (1.0 mmol) and PdCl₂(PPh₃)₂ (0.05 mmol).

-

Solvation: Add anhydrous Toluene (5 mL, 0.2 M).

-

Nucleophile Addition: Add the organozinc reagent (1.2 mmol) dropwise at room temperature.

-

Note: If using R-ZnI (Reformatsky-type or prepared from R-I + Zn), addition can be rapid.

-

-

Reaction: Stir at room temperature for 1–4 hours.

-

Quench: Add saturated NH₄Cl solution carefully.

-

Workup: Extract with EtOAc. Wash organic layer with 1M NaOH (critical step to remove the p-thiocresol byproduct as the thiolate salt).

Protocol B: Liebeskind-Srogl Coupling (Neutral Cross-Coupling)

Mechanism: A dual-metal system. Pd(0) performs the coupling, while a Cu(I) cofactor coordinates the sulfur atom of the thioester.[3][4][5] This coordination polarizes the C-S bond, facilitating the otherwise difficult transmetallation of the boronic acid.

Materials

-

Substrate: S-(4-Methylphenyl) ethanethioate (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (2.5 mol%)

-

Ligand: Tri(2-furyl)phosphine (TFP) (10 mol%) – Critical for high turnover.

-

Co-Factor: CuTC (Copper(I) thiophene-2-carboxylate) (1.2 equiv)

-

Nucleophile: Aryl/Alkyl Boronic Acid (1.2 equiv)

-

Solvent: THF (Anhydrous)

Step-by-Step Protocol

-

Assembly: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃, TFP, CuTC, and the Boronic Acid in a reaction vial.

-

Substrate Addition: Add S-(4-Methylphenyl) ethanethioate (1.0 mmol) and anhydrous THF (4 mL).

-

Activation: Heat to 50°C.

-

Causality: The CuTC acts as a scavenger for the thiolate leaving group, forming an insoluble Cu-S-Ar species that drives the equilibrium forward.

-

-

Workup: Filter the mixture through a pad of Celite to remove the copper residues. Concentrate and purify via silica gel chromatography.

Figure 2: The dual-metal mechanism. Note the critical role of Cu(I) in sequestering the thiolate to enable transmetallation.

Protocol C: Nickel-Catalyzed Decarbonylative Thioetherification

Mechanism: Unlike Pd, Nickel catalysts are prone to "decarbonylative extrusion." The Ni inserts into the C-S bond, extrudes CO, and then recombines the fragments or couples with an external thiol. Application: Converting the thioacetate into a methyl-aryl thioether or biaryl thioether.

Materials

-

Substrate: S-(4-Methylphenyl) ethanethioate

-

Catalyst: Ni(cod)₂ (10 mol%)

-

Ligand: dcype (1,2-Bis(dicyclohexylphosphino)ethane) (10 mol%)

-

Reagent: Diphenyl disulfide (PhSSPh) (if performing thioether exchange) or simply heat for rearrangement.

-

Solvent: Toluene, 100°C.

Protocol

-

Setup: In a glovebox, mix Ni(cod)₂ and dcype in Toluene. Stir for 10 mins to generate the active catalyst.

-

Reaction: Add S-(4-Methylphenyl) ethanethioate.

-

Thermal Activation: Heat to 100–120°C for 16 hours.

-

Outcome: The system releases CO gas.

-

Safety: Perform in a well-ventilated fume hood or sealed pressure tube.

-

-

Result: Formation of p-tolyl methyl sulfide (via recombination) or cross-coupled thioethers if external disulfides are added.

Substrate Synthesis (Self-Validation)

To ensure the integrity of the starting material for the above protocols, synthesize S-(4-Methylphenyl) ethanethioate using this high-purity method.

-

Reagents: p-Thiocresol (4-Methylbenzenethiol), Acetyl Chloride, Pyridine, DCM.

-

Procedure:

-

Dissolve p-thiocresol (10 mmol) in DCM (20 mL) at 0°C.

-

Add Pyridine (11 mmol).

-

Add Acetyl Chloride (10.5 mmol) dropwise.

-

Stir 1 hr at 0°C, then 1 hr at RT.

-

Wash with 1M HCl (removes pyridine), then NaHCO₃.

-

Yield: Quantitative. Appearance: Colorless to pale yellow oil/solid.

-

Comparative Data Table

| Feature | Fukuyama (Pd) | Liebeskind-Srogl (Pd/Cu) | Decarbonylative (Ni) |

| Primary Product | Methyl Ketone (Retention) | Methyl Ketone (Retention) | Thioether (CO Loss) |

| Coupling Partner | Organozinc (R-Zn) | Boronic Acid (R-B(OH)₂) | None / Disulfide |

| pH Conditions | Neutral / Mild | Neutral (Baseless) | Neutral |

| Critical Additive | None | CuTC (Stoichiometric) | High Temp (>100°C) |

| Atom Economy | High | Medium (Cu waste) | Low (CO loss) |

References

-

Tokuyama, H., Yokoshima, S., Yamashita, T., & Fukuyama, T. (1998).[6][7] A novel ketone synthesis by a palladium-catalyzed cross-coupling reaction of thiol esters and organozinc reagents.[8][9] Tetrahedron Letters, 39(20), 3189–3192.[7] Link

-

Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Coupling.[4][5][10][11] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261.[4] Link

-

Ichiishi, N., Malapit, C. A., Woźniak, Ł., & Sanford, M. S. (2018).[12] Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers.[12][13] Organic Letters, 20(1), 44–47.[12] Link

-

Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A new paradigm for C-C bond formation: The oxidative mobilization of the "blocked" ketone functionality. Journal of the American Chemical Society, 129(51), 15734-15735. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 6. Fukuyama Coupling [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. synarchive.com [synarchive.com]

- 12. Palladium- and Nickel-Catalyzed Decarbonylative C-S Coupling to Convert Thioesters to Thioethers [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of S-(4-Methylphenyl) ethanethioate

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of S-(4-Methylphenyl) ethanethioate. We provide in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges encountered during the purification of this compound. Our approach integrates fundamental chemical principles with practical, field-proven techniques to ensure the integrity and purity of your final product.

Troubleshooting and FAQs: Navigating Common Purification Hurdles

This section is structured in a question-and-answer format to directly address the most pressing issues that arise during the purification of S-(4-Methylphenyl) ethanethioate crude mixtures.

Q1: What are the most common impurities I should expect in my crude S-(4-Methylphenyl) ethanethioate mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For typical syntheses involving the acylation of 4-methylbenzenethiol (p-thiocresol), the primary impurities include:

-

Unreacted Starting Materials: Residual 4-methylbenzenethiol and the acetylating agent (e.g., acetic anhydride or acetyl chloride) or its byproducts.

-

Oxidation Byproduct: Di(p-tolyl) disulfide, which forms from the oxidative coupling of two molecules of the starting thiol. This is a very common byproduct when working with thiols, especially if the reaction is not performed under strictly anaerobic conditions.[1][2]

-

Hydrolysis Product: 4-methylbenzenethiol and acetic acid, if the thioester undergoes hydrolysis during the aqueous workup. Thioesters are more susceptible to hydrolysis, particularly under basic conditions, than their oxygen-ester analogs.[2]

Q2: My crude product is a yellow or brownish oil, and it has a very strong, unpleasant odor. What is the general purification strategy?

A2: This is a classic presentation for a crude thioester synthesis. The color often arises from the di(p-tolyl) disulfide byproduct, while the potent odor is due to residual 4-methylbenzenethiol.[2] A multi-step approach is required.

The general workflow involves an initial extractive workup to remove the bulk of acidic and water-soluble impurities, followed by a high-resolution technique like column chromatography to separate the product from neutral, organic-soluble impurities.

Caption: General Purification Workflow.

Q3: How can I effectively remove the unreacted 4-methylbenzenethiol starting material and its associated odor?

A3: The key is to exploit the acidic nature of the thiol's S-H proton. A liquid-liquid extraction (LLE) with a mild aqueous base is highly effective.[3][4]

-

Mechanism: Washing the organic layer containing your crude product with a solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) will deprotonate the acidic 4-methylbenzenethiol, forming the water-soluble sodium 4-methylbenzenethiolate salt. This salt partitions into the aqueous phase, which can then be separated and discarded.[2]

-

Causality: S-(4-Methylphenyl) ethanethioate lacks an acidic proton and remains in the organic layer, allowing for an efficient separation. While effective, prolonged exposure to strong bases like NaOH should be minimized to prevent hydrolysis of the desired thioester product.[2] After extraction, placing the product under a high vacuum for an extended period helps remove any final traces of the volatile thiol.

Q4: The di(p-tolyl) disulfide byproduct is co-eluting with my product during column chromatography. What are my options?

A4: This is a common and challenging issue because the disulfide byproduct often has a polarity very similar to the target thioester.

-

Optimize Column Chromatography: The first step is to refine your chromatography conditions.[5]

-

Shallow Gradient: Switch from isocratic (single solvent mixture) elution to a shallow gradient. Start with a very non-polar mobile phase (e.g., 100% Hexanes) and slowly increase the proportion of a slightly more polar solvent like ethyl acetate or dichloromethane. This enhances the subtle differences in affinity for the silica gel between your product and the disulfide.

-

Alternative Solvent Systems: If a hexanes/ethyl acetate system fails, consider solvent systems with different selectivities. Toluene/hexanes or dichloromethane/hexanes can alter the interactions and improve separation.[2]

-

-

Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent alternative. The distinct crystal lattice energies of the thioester and the disulfide can lead to excellent separation. The disulfide often remains in the mother liquor. Finding the right solvent is key; start by testing hexane, heptane, or ethanol/water mixtures.[2]

Q5: Is recrystallization a viable primary purification method?

A5: Recrystallization can be highly effective, but it is contingent on the physical properties of your crude product.

-

When to Use It: It is the method of choice if your crude product is a solid. It is a scalable, economical, and often highly efficient purification technique.

-

Challenges: Thioesters, including S-(4-Methylphenyl) ethanethioate, can sometimes "oil out" instead of forming crystals. This occurs when the melting point of the solid is lower than the temperature of the saturated solution. If this happens, try adding more solvent or using a different solvent pair. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

Q6: How do I assess the purity of my final product?

A6: A combination of methods should be used for a comprehensive purity assessment.

-

Thin-Layer Chromatography (TLC): An essential first pass. A pure compound should appear as a single, well-defined spot. Run the sample alongside the starting materials to confirm their absence.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The GC separates the components of the mixture, and the MS provides mass information to identify them.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity analysis. The integration of proton signals can be used to quantify impurities if their signals are resolved from the product's signals.[7]

Validated Experimental Protocols

These protocols provide detailed, step-by-step instructions for the key purification techniques discussed.

Protocol 1: Aqueous Workup and Liquid-Liquid Extraction (LLE)

This protocol is designed to remove acidic, basic, and water-soluble impurities from the crude reaction mixture prior to chromatography or recrystallization.

-

Quench Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.

-

Solvent Addition: Add an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether, to dissolve the organic components. Transfer the entire mixture to a separatory funnel.[3]

-

Acidic Wash (Optional): If the reaction was run with excess base (e.g., pyridine, triethylamine), wash the organic layer with 1M HCl to remove the basic impurities.

-

Base Wash: Wash the organic layer two to three times with a saturated aqueous NaHCO₃ solution. This step is crucial for removing unreacted 4-methylbenzenethiol.[2][4] Vent the separatory funnel frequently, as CO₂ gas may be generated.

-

Brine Wash: Wash the organic layer once with a saturated aqueous NaCl (brine) solution. This helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, washed product.

Protocol 2: Flash Column Chromatography

This technique is used to separate the target compound from impurities with different polarities.[5]

-

TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives the product an Rf value of approximately 0.25-0.35. For S-(4-Methylphenyl) ethanethioate, a good starting point is 5-10% ethyl acetate in hexanes.

-

Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of cracks or air bubbles.[8]

-

Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.

-

Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexanes). The non-polar di(p-tolyl) disulfide byproduct should elute first. Gradually and slowly increase the polarity of the eluent (e.g., from 0% to 10% ethyl acetate in hexanes). This shallow gradient is key to separating compounds with similar polarities.[2][5]

-

Fraction Collection: Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified S-(4-Methylphenyl) ethanethioate.

Protocol 3: Recrystallization

Use this protocol if the product obtained from chromatography is a solid or if you are attempting primary purification of a solid crude product.

-

Solvent Selection: In a small test tube, test various solvents to find one in which the compound is highly soluble when hot but poorly soluble when cold. Common candidates include hexanes, heptane, isopropanol, or ethanol/water mixtures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

-

Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Decision-Making Framework for Purification

Choosing the correct purification strategy is critical for success. The following diagram outlines a logical decision-making process based on the nature of the crude mixture.

Caption: Decision tree for selecting a purification method.

References

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 13, 2026, from [Link]

-

Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances. Available at: [Link]

-

PubChem. (n.d.). S-(4-Methylphenyl) ethanethioate. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Retrieved February 13, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved February 13, 2026, from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved February 13, 2026, from [Link]

-

Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry. Available at: [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 13, 2026, from [Link]

-

De Dietrich Process Systems. (2022). Industry liquid/liquid extraction. Retrieved February 13, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Remove Sticky Reagents during Workup. Retrieved February 13, 2026, from [Link]

-

University of Calgary. (n.d.). Recrystallisation. Retrieved February 13, 2026, from [Link]

-

The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. YouTube. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). S-(4-methylphenyl) ethanethioate (C9H10OS). Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). O-(4-methylphenyl) ethanethioate. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]

-

Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry. Retrieved February 13, 2026, from [Link]

-

Eurofins. (2021). Analytical Method Summaries. Retrieved February 13, 2026, from [Link]

-

Schubert, M. A., & Schmidt, P. C. (2005). Investigating the Principles of Recrystallization from Glyceride Melts. AAPS PharmSciTech. Available at: [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

-

Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2004). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved February 13, 2026, from [Link]

-

PubMed. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Retrieved February 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2022). Polymer purification by reprecipitation troubleshooting. Retrieved February 13, 2026, from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

troubleshooting low conversion rates in Liebeskind-Srogl coupling

Welcome to the technical support center for the Liebeskind-Srogl cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to help you overcome challenges and achieve high conversion rates in your experiments by understanding the underlying chemical principles of this powerful C-C bond-forming reaction.

Troubleshooting Guide: Addressing Low Conversion Rates

This section is structured to help you diagnose and resolve specific issues you may encounter during your Liebeskind-Srogl coupling experiments.

Q1: My reaction shows little to no conversion of starting materials. What are the primary causes and how can I systematically troubleshoot this?

Low or no conversion is a frequent yet solvable issue that typically points to problems with one of the three key components of the reaction: the catalyst system, the reagents, or the reaction environment.

Systematic Troubleshooting Protocol:

-

Verify the Integrity of the Catalytic System:

-

Palladium Pre-catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), ensure it is fresh and has been stored under an inert atmosphere. Older Pd₂(dba)₃ can appear darker and clumped, indicating decomposition. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure complete in situ reduction to Pd(0), which can be influenced by the ligand and solvent.[1]

-

Copper(I) Co-catalyst: Copper(I) thiophene-2-carboxylate (CuTC) is crucial for activating the thioester.[2][3] It is sensitive to oxidation to Cu(II), which is ineffective. CuTC should be a light-colored solid; a green or blue tint indicates oxidation. Store it under an inert atmosphere and handle it quickly in the air.

-

Phosphine Ligand: Tris(2-furyl)phosphine (TFP) is the classic ligand for this reaction.[2] It is an air-sensitive solid and should be stored under an inert atmosphere. Phosphine oxidation can inhibit the reaction.

-

-

Assess Reagent Purity and Stoichiometry:

-

Thioester: Ensure your thioester is pure and free from residual thiol, which can poison the palladium catalyst. Purification by chromatography or recrystallization may be necessary.

-

Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive. It is good practice to store boronic acids in a desiccator. Additionally, ensure the stoichiometry is correct; an excess of the boronic acid (typically 1.2–2.0 equivalents) is often used.[4]

-

Solvent: The reaction is highly sensitive to oxygen. Ensure your solvent (commonly THF or dioxane) is anhydrous and thoroughly degassed.[1] The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.[5]

-

-

Ensure a Strictly Inert Reaction Environment:

-

The Liebeskind-Srogl coupling, particularly the first-generation protocol, must be performed under a strict inert atmosphere (argon or nitrogen) to prevent both catalyst decomposition and oxygen-mediated side reactions like boronic acid homocoupling.[5][6] Use Schlenk techniques or a glovebox for the best results.

-

Q2: I'm observing a significant amount of boronic acid homocoupling. How can I minimize this side reaction?

Boronic acid homocoupling is a common side reaction, especially with electron-rich boronic acids or when the desired cross-coupling is slow. This side reaction is primarily promoted by the presence of oxygen.[5]

Strategies to Minimize Homocoupling:

| Strategy | Mechanistic Rationale |

| Rigorous Degassing | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[5] Thoroughly degassing the solvent and maintaining a strict inert atmosphere is the most critical step.[1] |

| Control Stoichiometry | Using a slight excess of the thioester relative to the boronic acid can favor the cross-coupling pathway by increasing the concentration of the thioester available to react with the palladium catalyst.[4] |

| Temperature Control | Lowering the reaction temperature may reduce the rate of homocoupling more significantly than the rate of the desired cross-coupling, thus improving selectivity.[4] |

| Palladium Source | Using a Pd(0) source like Pd₂(dba)₃ is often preferred over Pd(II) sources (e.g., Pd(OAc)₂) as Pd(II) can directly promote homocoupling before being reduced to the active Pd(0) catalyst.[5] |

Q3: My reaction is sluggish or fails when using an electron-poor boronic acid. How can I improve the conversion?

Electron-poor boronic acids are challenging substrates because their reduced nucleophilicity slows down the transmetalation step in the catalytic cycle.[7]

Optimization for Electron-Poor Boronic Acids:

-

Increase Catalyst and Ligand Loading: Increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) and the phosphine ligand loading can help to increase the concentration of the active catalytic species and drive the reaction forward.[4]

-

Elevate the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the slower transmetalation rate.[7]

-

Consider a More Electron-Rich Ligand: While TFP is standard, a more electron-donating phosphine ligand can increase the electron density on the palladium center, which can facilitate the oxidative addition step and potentially accelerate the overall catalytic cycle.[8]

Q4: I am having trouble with a nitrogen-containing heterocyclic substrate. What are the specific challenges and how can I address them?

Nitrogen-containing heterocycles can be problematic because the nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][9]

Strategies for Nitrogen-Containing Heterocycles:

-

Protecting Groups: If possible, protecting the nitrogen atom with a suitable protecting group can prevent its coordination to the palladium catalyst.

-

Ligand Choice: Experimenting with bulkier phosphine ligands can sometimes mitigate the inhibitory effect of the heterocycle by sterically hindering its coordination to the palladium center.[8]

-

Use of Additives: In some cases, the addition of a Lewis acid can coordinate to the nitrogen of the heterocycle, preventing it from binding to the palladium catalyst. This approach should be used with caution as it can also affect the catalyst and other reagents.

Frequently Asked Questions (FAQs)

What are the different "generations" of the Liebeskind-Srogl coupling?

The Liebeskind-Srogl coupling has evolved through three main generations:

-

First Generation: This is the original protocol, which uses a catalytic amount of a Pd(0) source, a phosphine ligand (like TFP), and a stoichiometric amount of a copper(I) carboxylate (typically CuTC) under anaerobic conditions.[6]

-

Second Generation: This version makes the reaction catalytic in copper by using an excess of the boronic acid under aerobic conditions. The excess boronic acid helps to release the copper from the copper-thiolate intermediate, allowing it to re-enter the catalytic cycle.[2]

-

Third Generation: This generation is palladium-free and catalytic in copper, using only one equivalent of the boronic acid. It employs a specific thio-auxiliary that mimics a biological system to facilitate the turnover of the copper catalyst.[2]

What is the precise role of the copper(I) thiophene-2-carboxylate (CuTC)?

The CuTC plays a dual role in the first-generation mechanism:

-

Thioester Activation: The copper(I) center coordinates to the sulfur atom of the thioester. This coordination makes the thioester more electrophilic and facilitates the oxidative addition of the palladium(0) catalyst to the C-S bond.[3][10]

-

Facilitation of Transmetalation: The carboxylate portion of the CuTC is believed to interact with the boronic acid, forming a boronate species that is more competent for transmetalation to the palladium center.[3]

Which solvents are recommended for the Liebeskind-Srogl coupling?

Anhydrous and degassed tetrahydrofuran (THF) is the most commonly used solvent.[11] Dioxane is also a suitable alternative.[10] The choice of solvent can sometimes influence the reaction rate and yield, so screening different aprotic, non-polar to moderately polar solvents may be beneficial for challenging substrates.[12]

Experimental Protocols & Visualizations

General Procedure for First-Generation Liebeskind-Srogl Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Thioester (1.0 equiv)

-

Boronic acid (1.2–2.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1–2.5 mol%)

-

Tris(2-furyl)phosphine (TFP) (3–7.5 mol%)

-

Copper(I) thiophene-2-carboxylate (CuTC) (1.5–2.0 equiv)

-

Anhydrous, degassed THF

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the thioester, boronic acid, Pd₂(dba)₃, and TFP.

-

Add the anhydrous, degassed THF via syringe.

-

Add the CuTC to the reaction mixture. The order of addition can be critical, and adding the CuTC last is often recommended.

-

Stir the reaction mixture at the desired temperature (often room temperature to 50 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic Cycle of the First-Generation Liebeskind-Srogl Coupling

Caption: Catalytic cycle of the first-generation Liebeskind-Srogl coupling.

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for troubleshooting low conversion rates.

References

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 3. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]

- 11. synarchive.com [synarchive.com]

- 12. edepot.wur.nl [edepot.wur.nl]

Technical Support Center: Minimizing Homocoupling in S-(4-Methylphenyl) Ethanethioate Cross-Couplings

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Liebeskind-Srogl Cross-Coupling Optimization Reagent Focus: S-(4-Methylphenyl) ethanethioate (CAS: 10436-83-6)

Introduction: The "Homocoupling" Paradox

Welcome. If you are using S-(4-Methylphenyl) ethanethioate (also known as S-p-tolyl thioacetate), you are likely performing a Liebeskind-Srogl cross-coupling to synthesize ketones under neutral conditions.

Users frequently report "homocoupling" as a primary failure mode. However, it is critical to distinguish between the two distinct types of homocoupling that occur in this system:

-

Boronic Acid Homocoupling (Major Issue): The oxidative dimerization of your nucleophile (

). This consumes your coupling partner and lowers yield. -

Thiol Disulfide Formation (Secondary Issue): The oxidative dimerization of the p-thiocresol leaving group (

). While less destructive to the yield, this byproduct complicates purification and can poison the catalyst if the copper scavenger is overwhelmed.

This guide provides the mechanistic understanding and protocols to suppress both pathways.

Module 1: Mechanistic Root Cause Analysis

To solve the problem, we must understand the "Copper Shunt." Unlike Suzuki couplings, the Liebeskind-Srogl reaction relies on a synergistic Pd(0)/Cu(I) cycle.

The Role of CuTC (The "Shunt")

The copper cofactor, typically Copper(I) thiophene-2-carboxylate (CuTC) , performs two critical functions:

-

Activation: It coordinates to the sulfur of the thioester, polarizing the C-S bond for oxidative addition by Pd(0).

-

Scavenging: It captures the thiolate leaving group to form an insoluble Cu-thiolate species. This prevents the thiol from poisoning the Pd catalyst or oxidizing into disulfides.

Failure Mode: If Oxygen is present, or if CuTC is substoichiometric, the Pd(II) intermediate is diverted. Instead of transmetallating with the boronic acid, it facilitates the oxidative homocoupling of the boronic acid (Suzuki-type side reaction).

Visualizing the Pathway

The diagram below illustrates the competition between the desired Cross-Coupling cycle and the undesired Homocoupling loops.

Caption: The Liebeskind-Srogl catalytic cycle.[1] Note how Oxygen or slow transmetallation diverts the intermediate toward Boronic Homocoupling (Red Box).

Module 2: Critical Reagent Optimization

The Thioester: S-(4-Methylphenyl) ethanethioate[2]

-

Quality Check: This reagent is generally stable, but hydrolysis releases p-thiocresol (smells like burnt rubber/garlic).

-

Impact: Free thiol in the starting material will immediately consume CuTC, leaving none for the catalytic cycle.

-

Action: If the reagent smells strongly or shows a baseline spot on TLC, recrystallize or pass through a short silica plug before use.

The Cofactor: CuTC (Copper(I) Thiophene-2-carboxylate)[3]

-

Why CuTC? Standard copper sources (CuI, CuBr) are ineffective because they do not sufficiently activate the boron species or sequester the thiolate.

-

Stoichiometry: You must use at least 1.1 to 1.5 equivalents relative to the thioester.

-

Handling: CuTC is air-sensitive. It should be a reddish-brown solid. If it has turned green/blue, it has oxidized to Cu(II) and will promote boronic acid homocoupling rather than preventing it.

The Catalyst: Pd(0)[3][4][5]

-

Source: Pd(PPh3)4 is standard. Pd2(dba)3 with TFP (Tri-2-furylphosphine) is the "Generation 1" gold standard for difficult substrates.

-

Loading: 1-5 mol% is typical.[2]

Module 3: Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| High Biaryl (Ar-Ar) Formation | Oxygen Ingress | Boronic acids homocouple rapidly with Pd(II) and O2. Degas solvents rigorously (sparging) and use an inert atmosphere (Ar/N2). |

| Reaction Stalls < 50% Conv. | Catalyst Poisoning | The p-thiocresol byproduct has poisoned the Pd catalyst. Increase CuTC loading to 1.5 - 2.0 equiv to fully scavenge the thiol. |

| Green Reaction Mixture | Oxidized Copper | CuTC has oxidized to Cu(II). This actively promotes homocoupling. Prepare CuTC fresh or store in a glovebox. |

| Low Yield with Steric Bulk | Slow Transmetallation | Switch ligand from PPh3 to TFP (Tri-2-furylphosphine) . The lower basicity of TFP accelerates the transmetallation step. |

FAQ: Can I use catalytic Copper?

A: Technically, yes (Generation 2/3 protocols), but it requires adding excess boronic acid or specific zinc additives. For high-value synthesis, stoichiometric CuTC is more reliable and robust against homocoupling because it physically removes the sulfur from the equation.

Module 4: Validated Experimental Protocol

Objective: Cross-coupling S-(4-Methylphenyl) ethanethioate with Phenylboronic Acid (Standard).

Reagents:

-

S-(4-Methylphenyl) ethanethioate (1.0 equiv)[3]

-

Boronic Acid (1.1 - 1.5 equiv)

-

CuTC (1.5 equiv) [Critical for suppression]

-

Pd(PPh3)4 (5 mol%)

-

THF (Anhydrous, Degassed)[4]

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk flask or microwave vial. Cool under Argon flow.

-

Tip: If using a glovebox, weigh CuTC and Pd catalyst inside.

-

-

Solvent Degassing (Crucial Step):

-

Sparge anhydrous THF with Argon for 15-20 minutes.

-

Why: Even trace oxygen promotes boronic acid homocoupling.

-

-

Assembly:

-

Add S-(4-Methylphenyl) ethanethioate (1.0 eq), Boronic acid (1.2 eq), and CuTC (1.5 eq) to the flask.

-

Add the Pd catalyst (5 mol%) last.

-

Seal and purge with Argon x3.

-

-

Reaction:

-

Inject degassed THF via syringe.

-

Stir at 45-50 °C .

-

Note: S-p-tolyl esters are reactive; high temperatures (>80°C) often increase side reactions.

-

-

Monitoring:

-

Check TLC after 2 hours.

-

Visual Check: A heavy precipitate (Cu-S-Tolyl) will form. This is good; it means the scavenger is working.

-

-

Workup:

-

Dilute with Et2O.

-

Filtration: Filter through a celite pad to remove the insoluble copper-thiolate sludge.

-

Wash with 5% HCl (to remove residual copper) and Brine.

-

Module 5: Troubleshooting Decision Tree

Use this flow to diagnose specific failures in your experiment.

Caption: Diagnostic flowchart for isolating the cause of homocoupling or reaction stalling.

References

-

Liebeskind, L. S., & Srogl, J. (2000).[5] Thiol Ester-Boronic Acid Coupling.[5][6] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261.

-

Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A Sustainable, Copper-Catalyzed Desulfitative Cross-Coupling of Thiol Esters and Boronic Acids.[5] Journal of the American Chemical Society, 129(51), 15734–15735.

-

Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C-C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286.

-

Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.

Sources

- 1. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. S-(4-Methylphenyl) ethanethioate | C9H10OS | CID 82629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

Technical Support Center: S-(4-Methylphenyl) ethanethioate Stability Guide

Executive Summary & Compound Profile

S-(4-Methylphenyl) ethanethioate (also known as S-p-tolyl thioacetate) is a specialized thioester widely used in drug development as a protected thiol precursor and an acyl transfer reagent.[1] While generally stable under ambient conditions, the thioester linkage (

This guide addresses the specific thermal decomposition pathways—primarily hydrolysis , ketene elimination , and oxidative cleavage —that researchers encounter during synthesis, purification, and storage.

| Property | Data |

| CAS Number | 10436-83-6 |

| Formula | C |

| Structure | CH |

| Physical State | Liquid / Low-melting solid (MP ~20–25°C) |

| Boiling Point | ~110–120°C @ 6 mmHg (Extrapolated from S-phenyl analog) |

| Key Hazard | Hydrolysis releases p-Thiocresol (stench, toxic) |

Decomposition Mechanisms: The "Why" Behind the Instability

To troubleshoot effectively, one must understand the three primary pathways by which this compound degrades under thermal stress.

Pathway A: Thermal Hydrolysis (The "Wet" Pathway)

Even trace moisture, when combined with heat, accelerates the cleavage of the C-S bond. Unlike oxygen esters, the leaving group here is a thiolate (

-

Result: Release of p-thiocresol (strong odor) and acetic acid.

-

Catalysts: Acids, bases, and elevated temperatures (>40°C).

Pathway B: Pyrolytic Elimination (The "Dry" Pathway)

At high temperatures (e.g., GC injector ports >200°C or distillation), S-aryl thioesters can undergo a concerted retro-ene-like elimination or homolytic cleavage.[1]

-

Mechanism: Concerted elimination yields Ketene (

) and p-Thiocresol .[1] -

Result: Loss of acetyl group, pressure buildup (ketene gas), and purity drop.

Pathway C: Oxidative Degradation

Heat accelerates the oxidation of the sulfur moiety if air is present.

-

Result: Formation of p-tolyl disulfide (yellow solid) or sulfoxides.

Visualization: Decomposition Pathways

Caption: Primary thermal decomposition pathways for S-(4-Methylphenyl) ethanethioate showing hydrolysis, pyrolysis, and oxidation products.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My sample smells intensely of rotten eggs/skunk."

Diagnosis: Hydrolysis has occurred. The thioester bond has cleaved, releasing p-thiocresol.[1] The human nose can detect thiols at parts-per-billion levels, so even <1% decomposition causes a significant odor.

-

Cause: Moisture ingress during storage or heating in "wet" solvents.

-

Corrective Action:

-

Check the seal of your storage container.

-

If the sample is liquid, dry it over activated molecular sieves (3Å or 4Å) or MgSO

. -

Do not heat to remove the smell; this accelerates the hydrolysis.

-

Issue 2: "I see a 'ghost peak' in my GC chromatogram that wasn't there in the HPLC."

Diagnosis: Thermal artifact generation (Injector Port Pyrolysis). You are likely observing p-thiocresol formed inside the GC injector.[1] S-aryl thioesters can eliminate ketene at temperatures >200°C.

-

Verification: Run the sample on HPLC (UV detection). If the peak is absent in HPLC but present in GC, it is a thermal artifact.

-

Corrective Action:

-

Lower GC injector temperature to <180°C (if volatility permits).

-

Use "Cool On-Column" injection if available.

-

Switch to HPLC-MS for purity analysis.

-

Issue 3: "The liquid has turned from colorless to yellow/orange."

Diagnosis: Oxidative coupling.

The yellow color typically indicates the formation of p-tolyl disulfide (

-

Cause: Exposure to air (oxygen) + light/heat.

-

Corrective Action:

-

Purify via vacuum distillation (see Protocol A).

-

Store under Argon or Nitrogen atmosphere.

-

Issue 4: "Pressure builds up in the storage vial."

Diagnosis: Decarbonylation or Ketene release. While rare at room temperature, slow decomposition can release volatile acetic acid or ketene gas.[1]

-

Immediate Action: Vent the vial in a fume hood.

-

Prevention: Store at 2–8°C. Do not store in localized hot spots (e.g., near oven exhaust).

Technical Protocols

Protocol A: Purification via Vacuum Distillation

Use this protocol if purity drops below 95% or significant yellowing occurs.

Prerequisites:

-

Vacuum pump capable of <10 mmHg.

-

Short-path distillation head (to minimize thermal residence time).

-

Oil bath.[2]

Steps:

-

Inert Atmosphere: Flush the distillation apparatus with Nitrogen/Argon. Thioesters oxidize rapidly at high temperatures if air is present.

-

Vacuum Application: Apply full vacuum (<10 mmHg recommended).

-

Heating: Slowly raise the oil bath temperature.

-

Target: Expect the compound to distill around 110–120°C at 6 mmHg .

-

Warning: Do not exceed bath temperature of 160°C. Prolonged high heat promotes polymerization or tar formation.

-

-

Collection: Discard the first 5% (forerun containing acetic acid/thiol). Collect the main fraction.

-

Storage: Immediately seal under inert gas and store at 4°C.

Protocol B: Stability Testing (HPLC Method)

Recommended over GC to avoid thermal degradation artifacts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50% -> 95% ACN.

-

Detection: UV @ 254 nm (Aromatic ring absorption).

-

Pass Criteria: >98% Area under curve.

-

Fail Criteria: Presence of peak at RRT ~0.8 (p-Thiocresol) or RRT ~1.2 (Disulfide).

Storage & Handling Best Practices

| Parameter | Recommendation | Reason |

| Temperature | 2°C to 8°C (Refrigerated) | Slows hydrolysis and thermal elimination kinetics.[1] |

| Atmosphere | Argon or Nitrogen | Prevents oxidative coupling to disulfides. |

| Moisture | Desiccator / Sealed | Thioesters are moisture-sensitive; water causes irreversible hydrolysis. |

| Container | Amber Glass | Protects from light-induced rearrangement (Thia-Fries).[1] |

References

-

PubChem. S-(4-Methylphenyl) ethanethioate - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Bigley, D. B., & Gabbott, R. E. (1982). The mechanism of thermal eliminations. Part 19. Rate data for pyrolysis of S-aryl O-ethyl thiocarbonates. Journal of the Chemical Society, Perkin Transactions 2. (Provides mechanistic context for S-aryl elimination). Available at: [Link]

-

RTI International. (2011). Direct detection of products from the pyrolysis of 2-phenethyl phenyl ether. (Demonstrates homolytic vs concerted mechanisms in aryl ethers/thioethers). Available at: [Link]

-

Organic Syntheses. Thiolacetic acid synthesis and distillation. (Provides boiling point and stability benchmarks for thioacetates). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Acylation: S-(4-Methylphenyl) ethanethioate vs. Acid Chlorides

Introduction: The Critical Role of Acylation in Modern Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals, natural products, and advanced materials. The choice of acylating agent is a critical decision that dictates not only the reaction's success but also its efficiency, selectivity, and practicality on a laboratory scale. For decades, acid chlorides have been the default choice due to their high reactivity. However, this reactivity is a double-edged sword, often leading to poor selectivity and handling difficulties. This guide provides an in-depth comparison between the classical acid chloride approach and the use of S-(4-Methylphenyl) ethanethioate, a representative aryl thioester, highlighting the nuanced advantages a thioester can offer in terms of stability, selectivity, and functional group tolerance.

Section 1: The Acylating Agents at a Glance

Acid Chlorides (e.g., Acetyl Chloride)

Acid chlorides are among the most reactive derivatives of carboxylic acids.[1] Their utility stems from the chloride ion being an excellent leaving group, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] This high reactivity ensures rapid and often high-yielding reactions with a broad range of nucleophiles, including alcohols, amines, and even carboxylic acids.[3] However, this potency comes at the cost of stability; acid chlorides are extremely sensitive to moisture, reacting violently with water to hydrolyze back to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[4][5] This necessitates stringent anhydrous reaction conditions and often requires the use of a stoichiometric amount of a base scavenger (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[6][7]

S-(4-Methylphenyl) ethanethioate

S-(4-Methylphenyl) ethanethioate is an aryl thioester. Thioesters are sulfur analogs of esters where the alkoxy group is replaced by a thioalkoxy or thioaryloxy group. While less reactive than acid chlorides, thioesters are significantly more reactive as acylating agents than their oxygen-ester or amide counterparts.[1][8] This "tuned" reactivity is a key advantage. The thiolate anion (RS⁻) is a better leaving group than an alkoxide (RO⁻) because sulfur is larger and more polarizable than oxygen, and thiols are more acidic than alcohols.[1] This makes the thioester bond more labile for nucleophilic acyl substitution under physiological or mild laboratory conditions.[8] Crucially, thioesters like S-(4-Methylphenyl) ethanethioate are generally stable, bench-top reagents that are not water-sensitive and can often be purified via column chromatography, simplifying their handling and application.[9]

Section 2: Reactivity and Mechanism: A Tale of Two Electrophiles

The fundamental reaction for both reagents is a nucleophilic acyl substitution. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group—chloride in the case of an acid chloride, and the 4-methylthiophenolate anion for the thioester.

While the pathway is similar, the energetics and activation barriers differ significantly. The extreme electrophilicity of the acid chloride's carbonyl carbon leads to very fast reaction rates with most nucleophiles.[10] The thioester, being less reactive, requires either a more potent nucleophile or thermal/catalytic activation for the reaction to proceed at a comparable rate.[11] This difference in reactivity is the foundation of the thioester's primary advantage: chemoselectivity.

Caption: Comparative mechanism for acylation via acid chloride vs. thioester.

Section 3: Experimental Data & Performance Comparison

The true measure of a reagent's utility lies in its performance. The following table summarizes typical experimental outcomes for acylation reactions, demonstrating the trade-offs between the two approaches.

| Parameter | Acid Chlorides | S-(4-Methylphenyl) ethanethioate & Other Thioesters | Supporting Evidence |

| Typical Yields | Good to Excellent (often >90%) | Good to Excellent (often 70-99%) | Acid chloride reactions are generally high-yielding due to their irreversible nature.[4][12] Thioester acylations, while sometimes requiring optimization, also provide excellent yields, particularly in biocatalytic and chemoselective contexts.[9][11] |

| Reaction Conditions | Strict anhydrous; often 0 °C to RT; requires base (e.g., Et₃N) | Often requires elevated temperatures (e.g., 140 °C) or a catalyst; tolerates some protic sources | Acid chloride acylations are exothermic and rapid, often requiring cooling.[6] Thioester acylations are less energetic and may require heat to overcome the activation barrier, as seen in the N-acylation of indoles.[11] |

| Key Byproduct | Hydrogen Chloride (HCl) | 4-Methylthiophenol | The generation of HCl is a significant drawback, as it is corrosive and can cause side reactions.[5][13] 4-Methylthiophenol is a relatively benign, easily separable organic byproduct. |